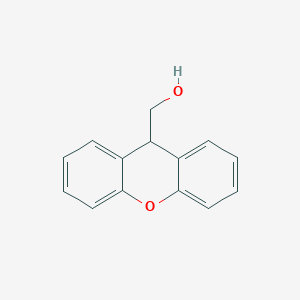

9H-Xanthene-9-methanol

説明

9H-Xanthene-9-methanol, also known as 9-xanthene-9-methanol or 9-xanthene-methanol, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular weight of 152.20 g/mol. 9H-Xanthene-9-methanol is a derivative of xanthone, a class of molecules that have a wide range of biological activities. 9H-Xanthene-9-methanol has been used as a substrate for the synthesis of various pharmaceuticals, as well as for the study of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 9H-Xanthene-9-methanol.

科学的研究の応用

Pharmaceutical Research: Antioxidant and Anti-inflammatory Properties

9H-Xanthene-9-methanol derivatives have been extensively studied for their antioxidant and anti-inflammatory activities. The core structure of xanthones allows for a variety of substituents, leading to diverse pharmacological activities. Notably, studies have shown that xanthone derivatives can modulate the Nrf2 pathway in inflamed human macrophages, countering oxidative stress and inflammation .

Synthetic Chemistry: Building Blocks for Complex Molecules

The xanthone scaffold serves as a versatile building block in synthetic chemistry. It’s used in the synthesis of complex molecules through various reactions, including the Friedel–Crafts reaction, Ullmann-ether coupling, and [4+2] cycloaddition. These methods enable the creation of a wide range of biologically active xanthone structures .

Biotechnology: Enzyme Inhibition

In biotechnological research, xanthene derivatives are explored for their enzyme inhibition properties. They have shown potential in inhibiting α-glucosidase, which is significant in the development of treatments for diabetes and other metabolic disorders .

Neuroscience: Anti-Alzheimer’s Disease Agents

The biological activities of xanthone derivatives extend to neuroscience, where they are investigated for their anti-Alzheimer’s disease potential. Their interaction with amyloid-beta peptides and neuroprotective effects are areas of active research .

Cancer Research: Anticancer Agents

Xanthone compounds have been identified as promising anticancer agents. Their ability to induce apoptosis and inhibit cell proliferation is being studied in various cancer cell lines, offering potential pathways for cancer therapy .

作用機序

Target of Action

9H-Xanthene-9-methanol, also known as (9H-xanthen-9-yl)methanol, is a type of xanthone, a class of compounds known for their diverse biological activities Many xanthone structures have shown promising biological activities, suggesting that they interact with multiple targets in the body .

Mode of Action

It is thought to activate the immune system by transferring reactions and promoting the production of antibodies . It also shows anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes .

Biochemical Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Result of Action

Xanthones owning a unique 9h-xanthen-9-one scaffold are endowed with a large diversity of medical applications, including antioxidant and anti-inflammatory activities .

特性

IUPAC Name |

9H-xanthen-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODHGYGQZLHGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384280 | |

| Record name | 9H-Xanthene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Xanthene-9-methanol | |

CAS RN |

5490-92-6 | |

| Record name | 9H-Xanthene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

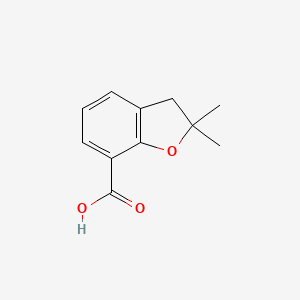

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)